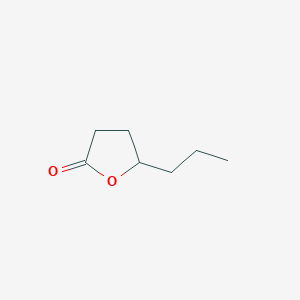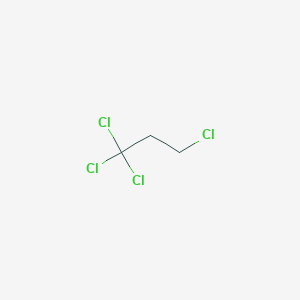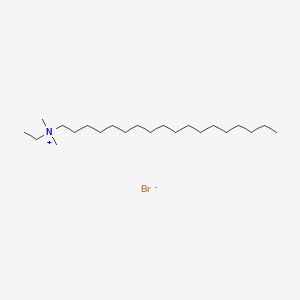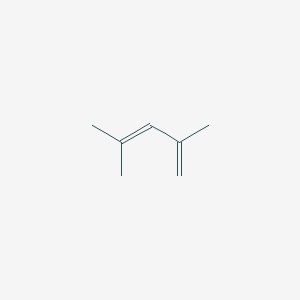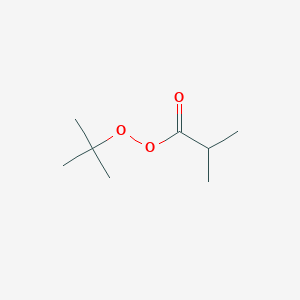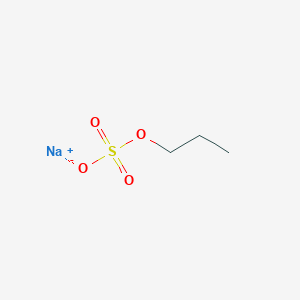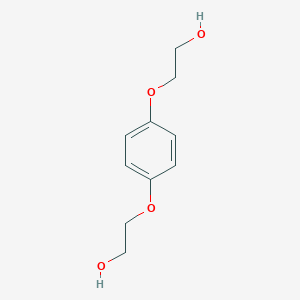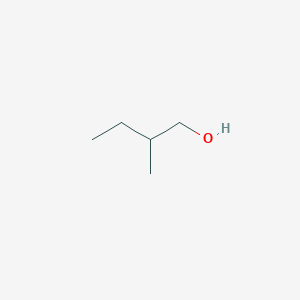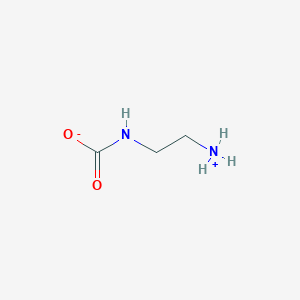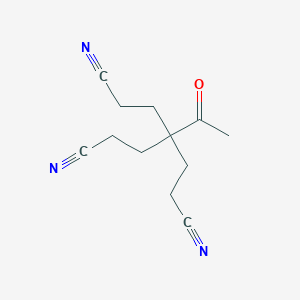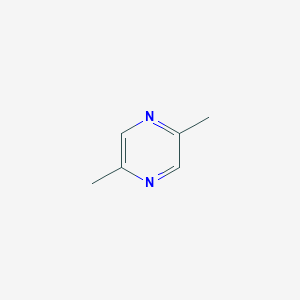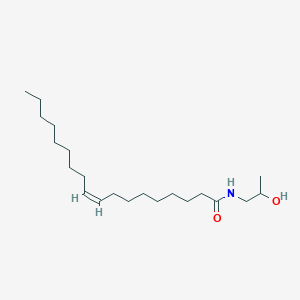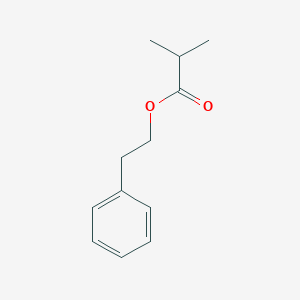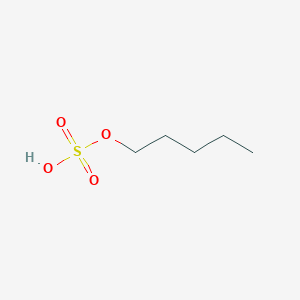
Monopentyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopentyl sulfate, also known as MPS, is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a sulfate ester of pentanol, which is a type of alcohol. MPS is a colorless liquid that is soluble in water and has a strong odor.
Wirkmechanismus
Monopentyl sulfate is metabolized in the liver by sulfotransferases, which are enzymes that catalyze the transfer of a sulfate group from a donor molecule to a target molecule. The resulting sulfate ester is more water-soluble and can be excreted from the body. Monopentyl sulfate has been shown to inhibit the activity of some sulfotransferases, which can lead to the accumulation of other sulfate esters in the body.
Biochemische Und Physiologische Effekte
Monopentyl sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of some enzymes, such as alcohol dehydrogenase, and decrease the activity of others, such as glutathione S-transferase. Monopentyl sulfate has also been shown to affect the expression of genes involved in drug metabolism and detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
Monopentyl sulfate has several advantages for lab experiments, including its stability, solubility, and availability. It is also relatively inexpensive compared to other sulfate esters. However, Monopentyl sulfate has some limitations, such as its potential toxicity and its limited use in vivo due to its rapid metabolism.
Zukünftige Richtungen
There are several future directions for Monopentyl sulfate research. One direction is to investigate the effects of Monopentyl sulfate on the human body in more detail. Another direction is to develop new analytical methods for the detection and quantification of Monopentyl sulfate in biological samples. Additionally, Monopentyl sulfate could be used as a model compound for the development of new drugs that target sulfotransferases. Finally, Monopentyl sulfate could be used to study the effects of sulfate esters on the environment, as it is a common ingredient in personal care products.
Conclusion:
In conclusion, Monopentyl sulfate is a unique compound that has gained significant attention in scientific research due to its properties. It is synthesized by reacting pentanol with sulfuric acid and has been used in various scientific research fields. Monopentyl sulfate is metabolized in the liver by sulfotransferases and has several biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for Monopentyl sulfate research, including investigating its effects on the human body, developing new analytical methods, and using it as a model compound for drug development.
Synthesemethoden
Monopentyl sulfate can be synthesized by reacting pentanol with sulfuric acid. The reaction results in the formation of Monopentyl sulfate and water. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The purity of Monopentyl sulfate can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Monopentyl sulfate has been used in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a substrate for enzymes, a model compound for drug metabolism studies, and a reference compound for analytical methods development. Monopentyl sulfate has also been used to study the effects of sulfate esters on the human body.
Eigenschaften
CAS-Nummer |
110-92-9 |
|---|---|
Produktname |
Monopentyl sulfate |
Molekularformel |
C5H12O4S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
pentyl hydrogen sulfate |
InChI |
InChI=1S/C5H12O4S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
ZIRHAFGGEBQZKX-UHFFFAOYSA-N |
SMILES |
CCCCCOS(=O)(=O)O |
Kanonische SMILES |
CCCCCOS(=O)(=O)O |
Andere CAS-Nummern |
110-92-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



